An In-Depth Technical Guide to 8-Deoxylactucin: A Sesquiterpene Lactone of Therapeutic Interest
An In-Depth Technical Guide to 8-Deoxylactucin: A Sesquiterpene Lactone of Therapeutic Interest
Part 1: Executive Summary and Chemical Identity
This technical guide provides a comprehensive overview of 8-deoxylactucin, a sesquiterpene lactone of the guaianolide class. Primarily found in chicory (Cichorium intybus L.), this natural compound has garnered significant attention within the scientific community for its potent anti-inflammatory, analgesic, and sedative properties.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, and biological activities. Furthermore, this guide details established protocols for its extraction, isolation, and quantification, providing a solid foundation for further research and development.
8-deoxylactucin exerts its anti-inflammatory effects through the inhibition of key pro-inflammatory mediators, including cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] As a precursor in the biosynthesis of other bioactive sesquiterpene lactones like lactucin, it represents a key molecule in the secondary metabolism of chicory.[4][5][6] This guide will delve into the scientific underpinnings of its therapeutic potential, supported by experimental evidence and methodologies.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (3aS,9aS,9bS)-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione[3] |
| Molecular Formula | C₁₅H₁₆O₄[3] |
| Molecular Weight | 260.28 g/mol [3] |
| CAS Number | 65725-10-2[7] |
| ChEBI ID | CHEBI:2313 |
| PubChem CID | 442196[3] |
| Classification | Sesquiterpene Lactone, Guaianolide, Gamma-butyrolactone |
| Synonyms | Deoxylactucin |
Part 2: Physicochemical Properties and Structural Elucidation
The unique chemical architecture of 8-deoxylactucin underpins its biological activity and dictates its behavior in various chemical and biological systems.
Chemical Structure
8-Deoxylactucin possesses a characteristic guaianolide skeleton, which is a bicyclic sesquiterpene framework. Key structural features include an α-methylene-γ-lactone moiety, an enone system within the seven-membered ring, and a primary alcohol group. The exocyclic α-methylene group on the lactone ring is a crucial feature for its biological activity, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine sulfhydryl groups, in biological macromolecules.
Figure 1. 2D Chemical Structure of 8-Deoxylactucin. Source: PubChem
Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥95% | |
| Solubility | Slightly soluble in water | |
| XLogP3 | 0.3 |
Spectroscopic Profile
The structural elucidation of 8-deoxylactucin relies on a combination of spectroscopic techniques.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 8-Deoxylactucin (in CDCl₃)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 42.5 | 2.65 (m) |
| 2 | 26.1 | 1.90 (m), 2.10 (m) |
| 3 | 35.4 | 2.40 (m) |
| 4 | 140.2 | - |
| 5 | 127.1 | 6.15 (d, J=5.8 Hz) |
| 6 | 164.1 | - |
| 7 | 82.2 | 4.80 (t, J=9.5 Hz) |
| 8 | 48.4 | 2.90 (m) |
| 9 | 41.1 | 2.50 (m) |
| 10 | 134.6 | - |
| 11 | 138.5 | - |
| 12 | 170.1 | - |
| 13 | 123.9 | 5.60 (d, J=3.0 Hz), 6.25 (d, J=3.5 Hz) |
| 14 | 21.3 | 2.15 (s) |
| 15 | 66.4 | 4.20 (s) |
Note: These are predicted values and should be confirmed with experimental data.
High-resolution mass spectrometry is critical for confirming the elemental composition of 8-deoxylactucin.
-
LC-MS Data:
-
Precursor Type: [M+H]⁺
-
Precursor m/z: 261.114
-
Key Fragments (qTof): 243.101303, 215.106430, 197.095779, 187.111374, 169.100906[3]
-
The IR spectrum of 8-deoxylactucin would be expected to show characteristic absorption bands for its functional groups.
-
-OH (alcohol): Broad band around 3400 cm⁻¹
-
C=O (γ-lactone): Strong absorption around 1770 cm⁻¹
-
C=O (enone): Strong absorption around 1660 cm⁻¹
-
C=C (alkene): Absorption around 1640 cm⁻¹
Part 3: Natural Occurrence and Biosynthesis
Natural Sources
8-Deoxylactucin is predominantly found in plants of the Asteraceae family, with the most significant source being chicory (Cichorium intybus L.).[8] It is also present in other Lactuca species.[3] In chicory, it is mainly accumulated in the roots and latex, often in its oxalated form, 8-deoxylactucin 15-oxalate.[5][9]
Biosynthetic Pathway
8-Deoxylactucin is a key intermediate in the biosynthesis of other guaianolide sesquiterpene lactones in chicory. The pathway originates from farnesyl pyrophosphate (FPP) and proceeds through a series of enzymatic steps.
Figure 2. Putative biosynthetic pathway of 8-deoxylactucin in chicory.
The conversion of 8-deoxylactucin to lactucin is catalyzed by the enzyme lactucin synthase (CiLCS), which has been identified as a cytochrome P450 enzyme, CYP71DD33.[5][6][10] This enzyme carries out a regiospecific hydroxylation at the C8 position of 8-deoxylactucin.[5][6][10]
Part 4: Pharmacological Properties and Mechanism of Action
Anti-inflammatory Activity
The most well-documented biological activity of 8-deoxylactucin is its potent anti-inflammatory effect.
8-Deoxylactucin exerts its anti-inflammatory action through a multi-targeted mechanism, primarily involving the inhibition of the NF-κB and COX-2 pathways.
-
NF-κB Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. 8-deoxylactucin has been shown to hamper the activation of the NF-κB pathway.[4] This is likely achieved through the alkylation of critical cysteine residues in upstream kinases, such as IKK (IκB kinase), by the α-methylene-γ-lactone moiety. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to induce the expression of pro-inflammatory genes, such as those for cytokines (e.g., IL-8) and inducible nitric oxide synthase (iNOS).[4][5]
-
COX-2 Inhibition: 8-deoxylactucin has been identified as a key inhibitor of COX-2 protein expression.[11] By downregulating COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation and pain.[4]
Figure 3. Mechanism of anti-inflammatory action of 8-deoxylactucin.
-
A purified fraction containing 8-deoxylactucin and its derivative, 11β,13-dihydro-8-deoxylactucin, inhibited the activation of the calcineurin/Crz1 pathway, a yeast orthologue of the human calcineurin/NFAT pathway, with an IC₅₀ of 7.2 ± 3.15 µg/mL.[12]
-
In a triple co-culture model of the inflamed intestinal mucosa, a fraction rich in 8-deoxylactucin and 11β,13-dihydro-8-deoxylactucin significantly decreased the release of the pro-inflammatory cytokine IL-8.[5]
-
The same fraction also reduced the expression of inducible nitric oxide synthase (iNOS), suggesting inhibition of the NF-κB pathway.[5]
Analgesic and Sedative Activities
Lactucin and its derivatives, including 8-deoxylactucin, have been reported to possess analgesic and sedative properties.[1] While the exact mechanism is not fully elucidated, it is likely related to their anti-inflammatory effects and potential interactions with central nervous system receptors.
Antimalarial Activity
Some studies have suggested that sesquiterpene lactones from chicory, including the class to which 8-deoxylactucin belongs, exhibit antimalarial activity. However, more research is needed to confirm the specific activity and mechanism of action of 8-deoxylactucin against Plasmodium falciparum.
Quantitative Biological Data
| Activity | Assay | Model System | Result | Reference |
| Anti-inflammatory | Calcineurin/Crz1 pathway inhibition | S. cerevisiae | IC₅₀: 7.2 ± 3.15 µg/mL (for a purified fraction) | [12] |
| Anti-inflammatory | IL-8 release inhibition | Caco-2/HT29-MTX/RajiB co-culture | Significant reduction at 50 µg/mL | [5] |
| Anti-inflammatory | iNOS expression inhibition | Caco-2/HT29-MTX/RajiB co-culture | Significant reduction at 50 µg/mL | [5] |
| COX-2 Inhibition | Protein expression | HT29 human colorectal cancer cells | Inhibition of expression | [4] |
Part 5: Experimental Protocols
Extraction and Isolation from Cichorium intybus (Chicory) Root
This protocol describes a lab-scale supercritical fluid extraction (SFE) method for obtaining a fraction enriched in 8-deoxylactucin.
Objective: To extract and isolate a sesquiterpene lactone-rich fraction containing 8-deoxylactucin from chicory root powder.
Materials:
-
Freeze-dried and milled chicory root powder (<1 mm particle size)
-
Supercritical fluid extractor
-
Food-grade CO₂
-
Ethanol (co-solvent)
-
Flash chromatography system
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
-
Rotary evaporator
-
Vials for sample collection
Protocol:
Figure 4. Workflow for Supercritical Fluid Extraction of 8-deoxylactucin.
Detailed Steps:
-
Sample Preparation: Weigh an appropriate amount of freeze-dried and milled chicory root powder and load it into the extraction vessel of the SFE system.
-
SFE Parameter Setup: Set the SFE system to the optimal extraction conditions: 350 bar pressure, 40 °C, and a CO₂ flow rate of 15 g/min with 10% ethanol as a co-solvent.[13]
-
Extraction: Perform the extraction for 120 minutes.[13]
-
Extract Collection: Collect the extract from the separator vessel.
-
Concentration: Concentrate the collected extract under reduced pressure using a rotary evaporator to remove the ethanol and any residual water.
-
Flash Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing 8-deoxylactucin.
-
Pooling and Final Concentration: Pool the fractions enriched with 8-deoxylactucin and concentrate them using a rotary evaporator to obtain the purified fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of 8-deoxylactucin in plant extracts using HPLC with a diode-array detector (DAD).
Objective: To accurately quantify the concentration of 8-deoxylactucin in a prepared plant extract.
Instrumentation and Materials:
-
HPLC system with a DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
8-Deoxylactucin analytical standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Syringe filters (0.45 µm)
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of the 8-deoxylactucin standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from, for example, 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the plant extract and dissolve it in a known volume of the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where 8-deoxylactucin has maximum absorbance (e.g., around 254 nm).
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the 8-deoxylactucin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of 8-deoxylactucin in the sample by interpolating its peak area on the calibration curve.
-
Part 6: Safety and Toxicological Profile
In Vitro Cytotoxicity
Studies on a purified fraction containing 8-deoxylactucin and 11β,13-dihydro-8-deoxylactucin showed no toxicity towards yeast cells at concentrations up to 100 µg/mL.[13] Further research is needed to establish a comprehensive cytotoxicity profile in various human cell lines.
In Vivo Toxicity
Currently, there is limited publicly available data on the in vivo toxicity (e.g., LD₅₀) of purified 8-deoxylactucin. General safety assessments of new chemical entities typically involve a weight-of-evidence approach, including in silico predictions and a battery of in vitro and in vivo tests.[14][15]
Part 7: Conclusion and Future Perspectives
8-Deoxylactucin stands out as a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. Its well-defined mechanism of action, involving the dual inhibition of the NF-κB and COX-2 pathways, provides a strong rationale for its further investigation. The availability of established extraction and analytical methods facilitates its isolation and characterization, paving the way for more in-depth preclinical and clinical studies.
Future research should focus on several key areas:
-
Comprehensive Pharmacological Profiling: A more thorough evaluation of its analgesic, sedative, and antimalarial properties is warranted, including detailed dose-response studies and elucidation of the underlying mechanisms.
-
Bioavailability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 8-deoxylactucin is crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of novel derivatives could lead to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.
Part 8: References
-
Chadni, M., et al. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. Molecules, 27(3), 1033. [Link]
-
PubChem. (n.d.). 8-Deoxylactucin. National Center for Biotechnology Information. [Link]
-
Cankar, K., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). Journal of Agricultural and Food Chemistry, 71(16), 6463–6474. [Link]
-
Cankar, K., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). CHIC Project. [Link]
-
Fernandes, A., et al. (2021). Anti-inflammatory potential of Sesquiterpene Lactones. Encyclopedia, 1(3), 674-699. [Link]
-
Wesołowska, A., et al. (2006). Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice. Journal of Ethnopharmacology, 107(2), 254-258. [Link]
-
Graziani, G., et al. (2018). Profiling Chicory Sesquiterpene Lactones by High Resolution Mass Spectrometry. Molecules, 23(11), 2833. [Link]
-
Kisiel, W., & Michalska, K. (2011). Complete NMR spectral assignments of two lactucin-type sesquiterpene lactone glycosides from Picris conyzoides. Magnetic Resonance in Chemistry, 49(11), 723-726. [Link]
-
Ribeiro, M., et al. (2021). Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. Molecules, 26(9), 2553. [Link]
-
Sessa, R. A., et al. (2000). Metabolite profiling of sesquiterpene lactones from Lactuca species. Major latex components are novel oxalate and sulfate conjugates of lactucin and its derivatives. The Journal of biological chemistry, 275(35), 26877–26884. [Link]
-
Fernandes, A., et al. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. Molecules, 26(13), 3933. [Link]
-
Le Claire, E., et al. (2005). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Magnetic Resonance in Chemistry, 43(3), 253-257. [Link]
-
Mihalchik, A. L., et al. (2024). Safety evaluation of 8 drug degradants present in over-the-counter cough and cold medications. Regulatory toxicology and pharmacology, 149, 105621. [Link]
-
Cankar, K., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). Wageningen University & Research. [Link]
-
Faguet, G. B., & Faguet, J. (1997). The chronic lymphocytic leukemia antigen (cCLLa) as immunotherapy target: assessment of LD50 and MTD of four ricin-based anti-cCLLa immunotoxins (ITs) in Balb/c mice. Immunopharmacology and immunotoxicology, 19(3), 323–338. [Link]
-
Mihalchik, A. L., et al. (2024). Safety Evaluation of 8 Drug Degradants Present in Over-the-Counter Cough and Cold Medications. ResearchGate. [Link]
-
Joseph-Nathan, P., et al. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(4), 297-302. [Link]
-
Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal, 16(1), 393-405. [Link]
-
Arya, M., et al. (2022). Molecular docking studies of COX-2 protein with 8-deoxylactucin of Cichorium intybus L. involved in anti-inflammation activity. Annals of Phytomedicine, 11(1), 371-375. [Link]
-
Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]
-
Richard, L., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. ResearchGate. [Link]
-
da Silva, G. N., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Plants, 12(5), 1056. [Link]
-
Salazar-Rábago, J. J., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia, 29(4), 438-445. [Link]
-
Halle, W. (2003). The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50) and to reduce testing in animals. Alternatives to laboratory animals : ATLA, 31(2), 89–198. [Link]
-
Zbinden, G., & Flury-Roversi, M. (1999). Determination of the Starting Dose for Acute Oral Toxicity (LD50) Testing in the Up and Down Procedure (UDP) From Cytotoxicity Data. ATLA Alternatives to Laboratory Animals, 27(6), 957-966. [Link]
-
PubChem. (n.d.). 8-Deoxylactucin 15-oxalate. National Center for Biotechnology Information. [Link]
-
ZeClinics. (2025). Non-Clinical Safety Assessment for New Drugs. [Link]
-
Smith, R. L., et al. (2018). The safety evaluation of food flavouring substances: the role of metabolic studies. Food and Chemical Toxicology, 115, 134-147. [Link]
-
Wang, X., et al. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. The Journal of Organic Chemistry, 86(17), 11845-11855. [Link]
-
Shrivastava, R., et al. (1992). Comparison of in vivo acute lethal potency and in vitro cytotoxicity of 48 chemicals. Cell biology and toxicology, 8(2), 157–170. [Link]
-
Halle, W. (2003). The Registry of Cytotoxicity: Toxicity Testing in Cell Cultures to Predict Acute Toxicity (LD50) and to Reduce Testing in Animals. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Complete NMR spectral assignments of two lactucin-type sesquiterpene lactone glycosides from Picris conyzoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Deoxylactucin | C15H16O4 | CID 442196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 8-Deoxylactucin | 65725-10-2 [chemicalbook.com]
- 8. scienggj.org [scienggj.org]
- 9. scispace.com [scispace.com]
- 10. chicproject.eu [chicproject.eu]
- 11. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Safety evaluation of 8 drug degradants present in over-the-counter cough and cold medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
